molecular formula C25H44O B13748050 4,6-Dinonyl-o-cresol CAS No. 3011-61-8

4,6-Dinonyl-o-cresol

Cat. No.: B13748050
CAS No.: 3011-61-8
M. Wt: 360.6 g/mol
InChI Key: SGHSRBYSXCNJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dinonyl-o-cresol: is an organic compound with the molecular formula C25H44O . It is a derivative of phenol, specifically a substituted cresol, characterized by the presence of two nonyl groups at the 4 and 6 positions of the aromatic ring. This compound is known for its unique chemical properties and applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dinonyl-o-cresol can be synthesized through a Friedel-Crafts alkylation reaction. This involves reacting o-cresol with nonene in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out at temperatures between 50°C and 100°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dinonyl-o-cresol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 4,6-Dinonyl-o-cresol involves its interaction with oxidative pathways . It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to materials such as rubber. The molecular targets include reactive oxygen species and other free radicals, which are neutralized by the compound’s antioxidant activity .

Comparison with Similar Compounds

  • 2-Methyl-4,6-dinonylphenol
  • 4,6-Dinitro-o-cresol
  • 4,6-Di-tert-butyl-o-cresol

Comparison: 4,6-Dinonyl-o-cresol is unique due to its nonyl groups , which impart specific chemical properties such as enhanced hydrophobicity and antioxidant activity . Compared to 4,6-Dinitro-o-cresol, which is primarily used as a herbicide, this compound is more versatile in industrial applications .

Properties

CAS No.

3011-61-8

Molecular Formula

C25H44O

Molecular Weight

360.6 g/mol

IUPAC Name

2-methyl-4,6-di(nonyl)phenol

InChI

InChI=1S/C25H44O/c1-4-6-8-10-12-14-16-18-23-20-22(3)25(26)24(21-23)19-17-15-13-11-9-7-5-2/h20-21,26H,4-19H2,1-3H3

InChI Key

SGHSRBYSXCNJLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C)O)CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.